molecular formula C17H19NO2S B14003782 1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]- CAS No. 15299-53-3

1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14003782
CAS No.: 15299-53-3
M. Wt: 301.4 g/mol
InChI Key: LBEQPUMCFYHPIM-UHFFFAOYSA-N
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Description

1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]- is a compound belonging to the benzazepine class of heterocyclic compounds Benzazepines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding amines.

Scientific Research Applications

1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-3-benzazepine: A structurally similar compound with different substituents.

  • 6,7,8,9-Tetrahydro-5H-benzo 7annulen-7-amine : Another benzazepine derivative with distinct biological activities .

Uniqueness

1H-3-Benzazepine,2,3,4,5-tetrahydro-3-[(4-methylphenyl)sulfonyl]- is unique due to its specific sulfonyl group attached to the 4-methylphenyl ring

Properties

CAS No.

15299-53-3

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C17H19NO2S/c1-14-6-8-17(9-7-14)21(19,20)18-12-10-15-4-2-3-5-16(15)11-13-18/h2-9H,10-13H2,1H3

InChI Key

LBEQPUMCFYHPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3CC2

Origin of Product

United States

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